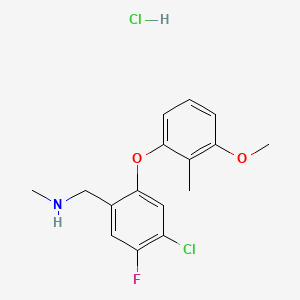
ce-157119
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ce-157119 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chloro, fluoro, methoxy, and methylphenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ce-157119 typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amination reactions. The process often starts with the preparation of the phenoxy intermediate, followed by the introduction of chloro and fluoro substituents under controlled conditions. The final step involves the formation of the N-methylmethanamine group and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
ce-157119 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
ce-157119 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ce-157119 involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound’s unique structure allows it to bind to specific sites, modulating biological activity and influencing various physiological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-Chloro-2-(3-methoxyphenoxy)phenyl]-N-methylmethanamine;hydrochloride
- 1-[4-Fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
- 1-[4-Chloro-5-fluoro-2-(2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
Uniqueness
Compared to similar compounds, ce-157119 stands out due to its specific combination of chloro, fluoro, methoxy, and methylphenoxy groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
879091-80-2 |
|---|---|
Molekularformel |
C16H18Cl2FNO2 |
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
1-[4-chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H17ClFNO2.ClH/c1-10-14(20-3)5-4-6-15(10)21-16-8-12(17)13(18)7-11(16)9-19-2;/h4-8,19H,9H2,1-3H3;1H |
InChI-Schlüssel |
MWBDXGUKRCFPIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OC2=CC(=C(C=C2CNC)F)Cl)OC.Cl |
Kanonische SMILES |
CC1=C(C=CC=C1OC2=CC(=C(C=C2CNC)F)Cl)OC.Cl |
Synonyme |
[4-Chloro-5-fluoro-2-(3-methoxy-2-methyl-phenoxy)-benzyl]-methylamine hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















